Teflurane, chemically known as 2,2,2-trifluoroethyl 1,1,1-trifluoroacetate, is a fluorinated compound that has garnered attention in various fields of chemistry and pharmaceuticals due to its unique properties. This compound is classified as a fluorinated ether and is particularly noted for its applications in organic synthesis and as a solvent in various chemical reactions. Teflurane's structure imparts distinctive characteristics that make it valuable in both industrial and research settings.
Teflurane can be synthesized through several methods, primarily involving the reaction of trifluoroacetic acid with 2,2,2-trifluoroethanol. The synthesis typically requires controlled conditions to ensure the purity and yield of the product. Key methods include:
The synthesis often requires careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Reaction times can vary based on the desired scale and purity of Teflurane. Analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Teflurane possesses a unique molecular structure characterized by its trifluoromethyl groups which enhance its reactivity and stability. The molecular formula is , and its structural representation highlights the presence of three fluorine atoms bonded to a carbon atom adjacent to an ether functional group.
Teflurane participates in various chemical reactions due to its electrophilic nature. Common reactions include:
The reactivity of Teflurane is significantly influenced by the presence of fluorine atoms, which stabilize carbocations formed during reaction processes. This characteristic allows for a range of synthetic applications in organic chemistry.
Teflurane's mechanism of action primarily relates to its role as a solvent and reagent in organic synthesis. Its ability to stabilize reactive intermediates makes it an effective medium for facilitating various chemical transformations. The presence of fluorine enhances solubility for certain substrates, thereby improving reaction rates.
In studies involving Teflurane, it has been observed that reactions tend to proceed more rapidly compared to non-fluorinated solvents due to increased polarity and dipole interactions associated with fluorinated compounds.
Teflurane finds numerous applications across scientific disciplines:
The 1960s witnessed intensive exploration of halogenated hydrocarbons as potential inhalational anesthetics, driven by the quest for agents combining rapid induction, adequate muscle relaxation, and enhanced safety profiles compared to ether or chloroform. Within this chemical landscape, Teflurane (2-bromo-1,1,1,2-tetrafluoroethane) emerged as a structurally novel candidate. Its molecular architecture, characterized by a chiral center and the empirical formula C₂HBrF₄ (molar mass: 180.928 g·mol⁻¹), represented a strategic modification of existing anesthetic hydrocarbons. Researchers aimed to leverage the fluorine-bromine bond dynamics to fine-tune potency and pharmacokinetics, hypothesizing that the bromine atom might contribute to analgesic properties while fluorine promoted metabolic stability. Teflurane existed as a gas under standard conditions, aligning with the delivery methods established for halothane and other volatile anesthetics [1].
This period saw systematic screening of numerous halogenated compounds, with Teflurane coded as part of a broader pharmacological effort to map structure-activity relationships (SAR) within the halocarbon class. Its investigation reflected key trends: the shift towards fluorination to reduce flammability and hepatotoxicity, and the exploration of bromination for potency modulation. The compound's chirality hinted at potential stereoselective effects on neural targets, though this aspect was not deeply explored clinically before development ceased [1].
Table 1: Key Physicochemical Properties of Teflurane in Context
Property | Teflurane | Halothane (Reference) | Rationale for Design |
---|---|---|---|
Chemical Name | 2-Bromo-1,1,1,2-tetrafluoroethane | 2-Bromo-2-chloro-1,1,1-trifluoroethane | Increased fluorination for stability |
Molecular Formula | C₂HBrF₄ | C₂HBrClF₃ | Replacement of Cl with F |
Physical State (STP) | Gas | Volatile liquid | Simplified vaporization |
Chirality | Yes (one chiral center) | No | Potential for stereoselective effects |
Teflurane's development was spearheaded by Abbott Laboratories under the internal research code Abbott 16900, signifying its place within a structured pipeline of investigational anesthetic agents. Abbott, already established in the anesthetic market with agents like halothane (Fluothane), pursued Teflurane as a potential successor aiming to address limitations observed in existing agents, particularly concerns regarding hepatotoxicity and inadequate muscle relaxation. The compound exemplified Abbott's strategy of systematic halogen substitution – exploring permutations of fluorine, chlorine, bromine, and hydrogen atoms on the ethane backbone – to optimize receptor binding and metabolic pathways [1].
The pharmacological innovation surrounding Teflurane involved rigorous in vitro and in vivo screening within Abbott's research programs. While specific details of its receptor binding or organ-level effects remain scarce in the public domain, its designation with both International Nonproprietary Name (INN) and United States Adopted Name (USAN) indicates it progressed significantly through preclinical and likely early clinical evaluation phases. This naming formalization underscores Abbott's confidence at the time in its potential market viability and distinct pharmacological profile within their expanding neuropharmacological portfolio, which sought to cement their leadership in anesthetic innovation [1].
Table 2: Abbott Laboratories' Investigational Anesthetics Era (Representative)
Compound Code/Name | Halogen Composition | Development Stage Reached | Primary Investigational Focus |
---|---|---|---|
Abbott 16900 (Teflurane) | C₂HBrF₄ | Clinical (Terminated Phase) | Potency & Kinetic Optimization |
Halothane (Fluothane) | C₂HBrClF₃ | Marketed | Gold Standard Safety/Efficacy Profile |
Halopropane | Not Detailed in Sources | Clinical (Terminated) | Rapid Induction |
Norflurane | Not Detailed in Sources | Clinical (Terminated) | Reduced Metabolism |
Despite promising physicochemical characteristics and Abbott's backing, Teflurane's clinical development was terminated prior to market authorization. The pivotal factor leading to its discontinuation was the high incidence of cardiac arrhythmias observed in patient studies. These arrhythmias, disturbances in the normal electrical rhythm of the heart, presented a significant safety liability deemed unacceptable by both the research team and regulatory bodies of the era. The exact electrophysiological mechanism (e.g., sensitization of the myocardium to catecholamines, direct effects on ion channels) was not fully elucidated in the available literature but was severe enough to halt further investment [1].
This outcome placed Teflurane within a cohort of abandoned halocarbon anesthetics, specifically mentioned alongside halopropane and norflurane, which faced similar cardiac safety challenges during their development in the same period. The termination underscored a critical hurdle in halocarbon anesthetic research: balancing anesthetic potency and kinetic advantages with cardiovascular safety. While offering potential benefits in terms of vapor pressure and theoretical metabolic stability, the pro-arrhythmic tendency proved insurmountable for Teflurane. Regulatory expectations, increasingly focused on comprehensive cardiovascular safety profiling for anesthetics by the late 1960s and early 1970s, solidified the barriers to its approval. No significant efficacy advantages over safer alternatives like halothane (despite its own liver risks) or emerging agents like isoflurane were demonstrated to outweigh the arrhythmia risk [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7